2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol
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Overview
Description
2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol is an organic compound with the molecular formula C11H18N2O3 It is a derivative of aniline and contains both hydroxyethylamino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol typically involves the reaction of 3-nitro-5-methoxyaniline with ethylene oxide in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Condensation: Can participate in condensation reactions to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder with hydrochloric acid (HCl).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Condensation: Imines or Schiff bases.
Scientific Research Applications
2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The compound’s structure allows it to form hydrogen bonds and interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: A simpler analog with similar functional groups but lacking the methoxy group.
5-(2-Hydroxyethylamino)-2-methoxyaniline sulfate: A sulfate derivative with similar structural features.
N-(2-Hydroxyethyl)-3-methoxyaniline: Another analog with a different substitution pattern.
Uniqueness
2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol is unique due to the presence of both hydroxyethylamino and methoxy groups on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
886968-24-7 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethylamino)-5-methoxyanilino]ethanol |
InChI |
InChI=1S/C11H18N2O3/c1-16-11-7-9(12-2-4-14)6-10(8-11)13-3-5-15/h6-8,12-15H,2-5H2,1H3 |
InChI Key |
IIWYRAMJUYVHGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCO)NCCO |
Origin of Product |
United States |
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